molecular formula C13H18N2O B2562407 1-(4-isopropyl-3-methylphenyl)tetrahydro-2H-imidazol-2-one CAS No. 866043-50-7

1-(4-isopropyl-3-methylphenyl)tetrahydro-2H-imidazol-2-one

Cat. No.: B2562407
CAS No.: 866043-50-7
M. Wt: 218.3
InChI Key: LHAPXGBYQLLWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isopropyl-3-methylphenyl)tetrahydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.3. The purity is usually 95%.
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Scientific Research Applications

Immune System Activation

1-(4-isopropyl-3-methylphenyl)tetrahydro-2H-imidazol-2-one, due to its structural resemblance with certain imidazoquinolinamines like imiquimod, might share similar immunomodulatory functions. Imiquimod activates the immune system by inducing cytokines such as interferon-alpha and interleukins, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This makes such compounds promising for treating various cutaneous diseases including genital warts, basal cell carcinoma, and psoriasis through topical applications. The mechanism relies on local stimulation and secretion of cytokines, highlighting its potential as a topical agent for skin disorders without inherent antiviral or antiproliferative activity in vitro (T. Syed, 2001).

Chemical and Biological Properties of Imidazole Derivatives

The synthesis and transformation of imidazole derivatives, including this compound, involve various chemical methods leading to compounds with significant chemical and biological properties. These properties are explored for their insecticidal, anti-blastic, sugar-lowering, and antihypertensive activities. The chemical versatility of imidazole derivatives allows for the development of molecules with diverse biological functions, making them valuable in pharmaceutical applications (E. Abdurakhmanova et al., 2018).

Pharmaceutical Development Potential

Thymol, chemically related to the imidazole scaffold, exemplifies the therapeutic potential of such compounds. With anti-inflammatory, antioxidant, and antihyperlipidemic effects, thymol serves as a model for developing pharmaceutical agents based on imidazole chemistry. The molecular mechanisms of thymol suggest that derivatives of imidazole, including this compound, may offer similar broad-spectrum therapeutic benefits against cardiovascular, neurological, and metabolic diseases (M. F. Nagoor Meeran et al., 2017).

Metal-Organic Frameworks and Nanofibers

The structural framework of imidazolate-based compounds, such as zeolite imidazolate frameworks (ZIFs), showcases their utility in material science, particularly in the synthesis of nanofibers through electrospinning. These materials possess unique physicochemical properties useful in various applications, including gas storage, separation, and catalysis. The incorporation of imidazolate and its derivatives into one-dimensional fibrous materials opens new research avenues in the development of advanced functional materials (S. S. Sankar et al., 2019).

Properties

IUPAC Name

1-(3-methyl-4-propan-2-ylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9(2)12-5-4-11(8-10(12)3)15-7-6-14-13(15)16/h4-5,8-9H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPXGBYQLLWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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